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Abstract

Lesogaberan hydrochloride (AZD3355) is a potent and selective agonist of the y-
aminobutyric acid type B (GABA-B) receptor that was investigated for the treatment of
gastroesophageal reflux disease (GERD). This technical guide provides a comprehensive
overview of the preclinical pharmacology of lesogaberan, summarizing key in vitro and in vivo
data. The document details the compound's mechanism of action, receptor binding and
functional potency, and its effects in animal models of transient lower esophageal sphincter
relaxations (TLESRSs). Furthermore, it consolidates available information on the preclinical
pharmacokinetics and safety profile of lesogaberan. All quantitative data are presented in
structured tables for ease of reference, and key experimental methodologies are described.
Visual diagrams of the GABA-B receptor signaling pathway and a representative experimental
workflow are also provided to facilitate understanding.

Introduction

Gastroesophageal reflux disease is a prevalent condition characterized by the reflux of
stomach contents into the esophagus, leading to symptoms such as heartburn and
regurgitation. A key mechanism underlying GERD is the occurrence of transient lower
esophageal sphincter relaxations (TLESRS), which are brief, spontaneous relaxations of the
lower esophageal sphincter (LES) independent of swallowing. The GABA-B receptor has been
identified as a key regulator of TLESRs. Lesogaberan hydrochloride was developed as a
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peripherally acting GABA-B receptor agonist with the aim of reducing the frequency of TLESRs
and thereby alleviating GERD symptoms, potentially with fewer central nervous system side
effects than other GABA-B agonists like baclofen.[1][2]

Mechanism of Action

Lesogaberan is a selective agonist for the GABA-B receptor.[3][4] The GABA-B receptor is a G-
protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA in the nervous
system. It functions as a heterodimer composed of two subunits, GABA-B1 and GABA-B2.
Ligand binding to the GABA-B1 subunit induces a conformational change that leads to the
activation of the associated G-protein (Gi/o) on the GABA-B2 subunit. This activation results in
the dissociation of the G-protein into its Ga and Gy subunits, which in turn modulate
downstream effector systems. The primary signaling pathways involve the inhibition of adenylyl
cyclase, leading to decreased cyclic AMP (CAMP) levels, the activation of inwardly rectifying
potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. This
cascade of events ultimately leads to a reduction in neuronal excitability and neurotransmitter
release.
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Caption: GABA-B Receptor Signaling Pathway.
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In Vitro Pharmacology

The in vitro pharmacological properties of lesogaberan have been characterized through
receptor binding and functional assays.

Quantitative Data

Parameter Species/System Value Reference
Binding Affinity
IC50 (GABA _

Rat brain membranes 2nM [3]

displacement)

Ki (vs [3H]GABA) Rat GABAB 5.1 nM [4]

Ki (vs [3H]GABA) Rat GABAA 1.4 uM [4]

Functional Potency

EC50 (Ca2+ CHO cells (human

L 8 nM 3]
mobilization) GABAB1la/2)
EC50 (Ca2+ CHO cells (human

o 8.6 nM [4]
mobilization) GABAB receptors)

Experimental Protocols

3.2.1. Receptor Binding Assay (GABA Displacement)
o Objective: To determine the binding affinity of lesogaberan to the GABA-B receptor.

* Methodology: A competitive radioligand binding assay was performed using rat brain
membranes. The assay measured the ability of lesogaberan to displace the binding of a
radiolabeled GABA-B receptor ligand (details of the specific radioligand, such as [SH]GABA,
were not specified in the available documentation). Membranes were incubated with the
radioligand in the presence of increasing concentrations of lesogaberan. Non-specific
binding was determined in the presence of a high concentration of unlabeled GABA.
Following incubation, bound and free radioligand were separated by filtration, and the
radioactivity retained on the filters was quantified by liquid scintillation counting. The
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concentration of lesogaberan that inhibited 50% of the specific binding (IC50) was then
calculated.[3][4]

3.2.2. Functional Assay (Calcium Mobilization)
o Objective: To assess the functional potency of lesogaberan as a GABA-B receptor agonist.

o Methodology: A cell-based functional assay was conducted using Chinese Hamster Ovary
(CHO) cells stably transfected with human recombinant GABA-Bla and GABA-B2 receptor
subunits. These cells were also engineered to co-express a G-protein that couples receptor
activation to the release of intracellular calcium. Cells were loaded with a calcium-sensitive
fluorescent dye. Upon addition of lesogaberan, activation of the GABA-B receptor initiated a
signaling cascade resulting in an increase in intracellular calcium concentration. This change
in calcium levels was detected as an increase in fluorescence intensity. The concentration of
lesogaberan that produced 50% of the maximal response (EC50) was determined from the
concentration-response curve.[3]

In Vivo Pharmacology

The primary in vivo pharmacological effect of lesogaberan investigated preclinically was its
ability to inhibit TLESRs in a relevant animal model.

Quantitative Data

Species Model Dose Effect Reference
3 mg/kg ~50% inhibition
Dog TLESR Model ] ] [3]
(intragastric) of TLESRs
Significant

reduction in the

number of reflux

Acid Reflux )
Dog 7 umol/kg (oral) episodes and [5]
Model )
acid exposure
time over 24
hours.

Experimental Protocols
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4.2.1. TLESR Dog Model

» Objective: To evaluate the in vivo efficacy of lesogaberan in reducing the frequency of
TLESRSs.

» Methodology: While specific details of the TLESR induction and measurement protocol are
not fully available in the public domain, a general workflow can be inferred. The study likely
involved the following steps:

o Animal Model: Dogs, a species known to exhibit TLESRs similar to humans, were used.

o Instrumentation: Animals were likely instrumented with a manometry catheter to measure
pressures in the esophagus and lower esophageal sphincter, and a pH probe to detect
acid reflux.

o TLESR Induction: TLESRs are often induced by gastric distension, for example, through
the infusion of a liquid meal or air into the stomach.

o Drug Administration: Lesogaberan was administered directly into the stomach.[3]

o Data Collection: Manometric and pH data were recorded for a defined period post-dosing
to quantify the number and characteristics of TLESRs and reflux events.

o Analysis: The frequency of TLESRs in the lesogaberan-treated group was compared to a
control group.

Experimental Workflow Diagram
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Caption: Representative Experimental Workflow for the TLESR Dog Model.
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Preclinical Pharmacokinetics

The pharmacokinetic profile of lesogaberan has been evaluated in several preclinical species.

Quantitative Data

Parameter Species Value Reference

Bioavailability

Oral Bioavailability Rat 100% [4]
Oral Bioavailability Dog 88% [4]
Distribution

Plasma Protein

o Rat 1% [4]
Binding
Plasma Protein

o Human 1% [4]
Binding
General
Systemic Clearance Rat Relatively low [4]

ADME Summary

o Absorption: Lesogaberan demonstrates high oral bioavailability in both rats and dogs.[4]

 Distribution: Plasma protein binding of lesogaberan is very low in both rats and humans,
suggesting a wide distribution into tissues.[4]

» Metabolism: While detailed preclinical metabolism data is limited in the available literature,
human studies indicate that metabolism is the major elimination pathway.[6]

o Excretion: In humans, the majority of the administered dose is excreted in the urine as both
the parent compound and metabolites.[6]

Preclinical Safety Pharmacology
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Preclinical safety studies, including long-term bioassays, have been conducted on
lesogaberan.

Key Findings

e Long-term Studies: Preclinical studies with durations of up to 12 months and lifetime
bioassays have been performed in rats and mice.[3]

o Hepatic Safety: The toxicity profile from these studies showed no evidence of hepatic effects.

[3]

e General Observations:
o Decreased body weight and food consumption were observed.[3]
o A dose-dependent diuretic effect was noted in rats.[3]

o Reproductive Toxicology: Preclinical reproductive toxicology studies did not identify any
specific risks.[3]

Conclusion

Lesogaberan hydrochloride is a potent and selective GABA-B receptor agonist with a
preclinical profile demonstrating the potential to reduce TLESRS, a key driver of GERD. In vitro
studies confirmed its high affinity and functional activity at the GABA-B receptor. In vivo studies
in dogs demonstrated its efficacy in inhibiting TLESRs and reducing acid reflux. The preclinical
pharmacokinetic profile is characterized by high oral bioavailability and low plasma protein
binding. Safety pharmacology studies indicated a generally favorable profile, with no observed
hepatic toxicity. This comprehensive preclinical data package supported the progression of
lesogaberan into clinical development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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